3-Nitrophenyl pivalate
Description
3-Nitrophenyl pivalate is an aryl ester of pivalic acid (2,2-dimethylpropanoic acid) featuring a nitro group at the meta position of the phenyl ring. This compound is structurally characterized by its electron-withdrawing nitro substituent and the sterically bulky pivalate ester group.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(3-nitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,1-3H3 |
InChI Key |
SDFQKEYHIXNETB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Steric Effects
The hydrolysis of nitrophenyl esters, including sterically hindered analogs, follows Taft linear free-energy relationships (LFERs). Enzymatic hydrolysis studies on 4-nitrophenyl esters reveal that steric hindrance near the carbonyl group reduces reaction rates by impeding nucleophilic attack . While 3-nitrophenyl pivalate’s hydrolysis data is not explicitly provided, computational DFT analyses of analogous substrates suggest that bulky groups (e.g., pivaloyl) decrease hydrolysis efficiency due to steric and electronic effects .
Key observations:
-
Steric hindrance : Larger substituents (e.g., pivaloyl) reduce enzymatic binding affinity.
-
Electronic effects : Nitro groups enhance electrophilicity of the carbonyl carbon, accelerating non-enzymatic hydrolysis.
Gold-Catalyzed Coupling Reactions
Gold-catalyzed reactions involving propargyl pivalates and alkynylsilanes yield allenylsilanes. For example, 3-phenylprop-2-yn-1-yl pivalate reacts with trimethylsilylacetylene under Au(I) catalysis to form vinylallenes . Although this compound was not tested, the methodology highlights the versatility of pivalate esters in cross-coupling reactions.
Mechanistic insights:
-
Coordination : Au(I) binds to the alkyne, facilitating a 1,2-acyloxy shift.
-
Steric tolerance : Reactions proceed efficiently even with bulky pivalate groups .
Stability and Spectroscopic Data
This compound derivatives exhibit characteristic spectroscopic properties:
Comparison with Similar Compounds
Aryl Pivalate Esters: Substituent Effects on Activity and Stability
4-Sulfamoylphenyl Pivalate ():
- Structure : Contains a sulfamoyl group at the para position instead of nitro.
- Activity : Demonstrates inhibitory effects on human neutrophil elastase (HNE) when integrated into bicyclic scaffolds. The sulfamoyl group enhances hydrogen-bonding interactions with enzyme active sites (e.g., Ser195), improving inhibitory potency .
- Stability : Modifying the pivalate fragment in such analogs improves chemical stability compared to parent compounds, likely due to steric protection of the ester bond .
3-Nitrophenyl Pivalate :
- Its electron-withdrawing nature could increase ester hydrolysis susceptibility but enhance electrophilic reactivity in synthetic applications.
Key Difference : The sulfamoyl group in 4-sulfamoylphenyl pivalate enables direct enzyme interactions, while the nitro group in this compound may prioritize electronic effects over direct binding .
Nitrophenyl Derivatives in Coordination Chemistry
HL1 (5-Nitrophenyl Nitroxide) ():
- Structure : 2-Hydroxy-5-nitrophenyl backbone with a nitronyl nitroxide radical.
- Reactivity: Reacts with Co(II) pivalate to form pentanuclear complexes, whereas Ni(II) pivalate remains inert. The nitro group at the para position facilitates redox reactions, converting HL1 to imino nitroxide (HL2) during coordination .
This compound :
- Inferred Reactivity : Unlike HL1, which has a hydroxyl group for metal binding, this compound’s ester group is less likely to participate in metal coordination. The meta-nitro position may reduce redox activity compared to para-substituted nitrophenyl systems.
Key Difference : HL1’s hydroxyl and radical groups enable metal complexation, while this compound’s ester functionality limits such interactions, favoring organic reactivity .
This compound :
- Inferred Applications : Likely lacks the pharmacological profile of steroidal pivalates due to its simple aryl structure. Instead, it may serve as a synthetic intermediate or enzyme inhibitor scaffold.
Key Difference : Steroidal pivalates leverage lipophilicity for tissue penetration and sustained release, whereas aryl pivalates prioritize electronic and steric modulation .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Reactivity and Stability Trends
Q & A
Q. What are the established synthetic routes for preparing 3-nitrophenyl pivalate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via esterification of 3-nitrophenol with pivaloyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Alternatively, transition metal-catalyzed methods, such as Pd-catalyzed allylic alkylation (e.g., using allylidene dipivalate), offer regioselective pathways . Key parameters include temperature control (20–80°C), solvent choice (e.g., THF or dichloromethane), and catalyst loading (1–5 mol%). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires monitoring by TLC and GC-MS to detect intermediates and byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use H/C NMR to confirm ester bond formation (e.g., carbonyl resonance at ~170–175 ppm) and nitrophenyl aromatic signals.
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS can assess purity (>98% recommended for kinetic studies).
- Titration : Acid-base titration quantifies free 3-nitrophenol impurities, with phenolphthalein as an indicator .
- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values .
Q. What experimental protocols are recommended for evaluating this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ = 310–400 nm for nitrophenolate formation) and HPLC. Calculate half-life () using first-order kinetics. For hydrolytic stability, compare rates in aqueous vs. organic solvents (e.g., acetonitrile) .
Advanced Research Questions
Q. How do steric and electronic effects of the pivalate group influence reaction mechanisms in transition metal-catalyzed processes?
- Methodological Answer : The bulky tert-butyl group in pivalate enhances steric hindrance, favoring selective C–H activation at proximal sites. For example, in Rh-catalyzed reactions, the pivalate directs metallacycle formation via five-membered transition states, as shown in DFT studies . Kinetic isotopic effect (KIE) experiments and Hammett plots can quantify electronic contributions (e.g., σ values for nitrophenyl substituents) .
Q. What strategies address contradictions in data on this compound’s biological interactions, such as carnitine depletion in vivo?
- Methodological Answer : In rodent studies, sodium pivalate at >0.3% dietary levels reduces tissue carnitine but plateaus due to adaptive excretion . To resolve contradictions:
- Dose-Response Experiments : Test 0.1–1.0% pivalate diets with longitudinal metabolite profiling (LC-MS/MS for carnitine/acylcarnitines).
- Control Variables : Standardize animal strain, age, and feeding protocols to minimize variability.
- Mechanistic Probes : Use C-labeled pivalate to trace metabolic pathways and identify competing detoxification routes .
Q. How can this compound be applied in polymerization catalysis, and what factors dictate its efficiency?
- Methodological Answer : Cesium pivalate acts as a dual-activation catalyst in ring-opening alternating copolymerization (ROAC) of epoxides and anhydrides. Key factors:
- Catalyst Design : The pivalate’s tert-butyl group stabilizes intermediates via steric shielding, as shown in MALDI-TOF MS and computational models (ΔG‡ = 11.4 kcal/mol for Cs pivalate vs. 26.9 kcal/mol for Na trifluoroacetate) .
- Monomer Compatibility : Test epoxides (e.g., ethylene oxide) with varying electron-withdrawing groups to tune reactivity.
- Chain-End Fidelity : Monitor via H NMR end-group analysis to prevent unintended chain transfer .
Q. What advanced techniques enable the use of this compound derivatives in imaging applications?
- Methodological Answer : Radiolabeled derivatives like F-pivalate target overexpressed enzymes (e.g., fatty acid synthetase in tumors). Protocols include:
- Isotope Incorporation : Use F-fluoride nucleophilic substitution under anhydrous conditions (e.g., Kryptofix 2.2.2 in acetonitrile).
- Biodistribution Studies : Perform PET/CT imaging in xenograft models, with blocking experiments to confirm specificity .
- Metabolic Stability Assays : Incubate with liver microsomes to assess defluorination rates .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the hydrolytic kinetics of pivalate esters under acidic conditions?
- Methodological Answer : Discrepancies arise from solvent polarity, counterion effects (e.g., H vs. Na), and substrate stereoelectronic profiles. To harmonize
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
